(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
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Overview
Description
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidine ring, which is a three-membered nitrogen-containing ring . The compound also has a pyridine ring with a methylthio substituent .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, imidazole derivatives (a similar structure to triazole) have been synthesized using glyoxal and ammonia . The synthesis of triazole derivatives often involves the use of copper-catalyzed azide–alkyne cycloaddition reactions .Molecular Structure Analysis
The molecule contains a 1,2,3-triazole ring, which is planar and aromatic . It also contains an azetidine ring and a pyridine ring . The presence of a positive charge on either of two nitrogen atoms in the triazole ring allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The triazole ring can participate in various reactions due to its amphoteric nature . The azetidine ring can also undergo various transformations .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given the properties of similar compounds . It is expected to be soluble in water and other polar solvents due to the presence of polar groups .Scientific Research Applications
Azetidinones and Triazoles in Synthesis
Azetidinones and triazoles have been extensively explored in synthetic chemistry for their utility in constructing complex molecular architectures. One notable application is in the synthesis of β-lactams via azetidinones, which are crucial in antibiotic development. For example, studies have demonstrated innovative methods for generating nonstabilized azomethine ylides, leading to the formation of pyrrolidines and oxazolidines, highlighting azetidinones' role in synthesizing nitrogen-containing heterocycles (Tsuge et al., 1987).
Triazole Derivatives as Corrosion Inhibitors
Triazole derivatives have found applications as corrosion inhibitors, showcasing the molecule's versatility beyond pharmaceuticals. Research on (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its analogs demonstrates their effectiveness in protecting mild steel in acidic environments, providing insights into their potential industrial applications (Ma et al., 2017).
Catalytic Applications
The catalytic prowess of triazolylmethanol derivatives in facilitating the Huisgen 1,3-dipolar cycloaddition reactions underlines the importance of triazole compounds in modern synthetic methodologies. These catalysts enable efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, a reaction pivotal in constructing pharmacophores and materials science applications (Ozcubukcu et al., 2009).
Heterocyclic Compounds Synthesis
The exploration of azetidinone and triazole chemistry extends to the synthesis of heterocyclic compounds with potential therapeutic properties. Innovative approaches have led to the creation of diverse molecules, such as pyrrolobenzodiazepines and azetidinobenzodiazepines, through intramolecular azide to alkene cycloadditions. These compounds are notable for their antitumor activities, showcasing the critical role of azetidinone and triazole moieties in developing new cancer treatments (Hemming et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, also known as (2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a derivative of 1,2,3-triazole . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is known to interact with biological targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various diseases, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in a compound generally contributes to its resistance to metabolic degradation , which could potentially enhance its bioavailability.
Result of Action
Compounds containing a 1,2,3-triazole ring have been found to exhibit various biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities .
Action Environment
The 1,2,3-triazole ring’s resistance to metabolic degradation suggests that it may be stable under various environmental conditions .
Biochemical Analysis
Biochemical Properties
The triazole ring in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often facilitated by the ability of the triazole ring to form hydrogen bonds, which can help to stabilize the interactions between the compound and its biological targets
Cellular Effects
Compounds containing a triazole ring have been shown to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral effects . These effects are likely to be mediated by the compound’s interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the triazole ring can form hydrogen bonds with other molecules, which could potentially allow it to interact with a variety of biomolecules and exert its effects at the molecular level . For example, it could potentially bind to enzymes and inhibit or activate their activity, or it could interact with DNA and influence gene expression .
Temporal Effects in Laboratory Settings
The triazole ring is known for its high chemical stability, which suggests that this compound could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Given the broad range of biological activities exhibited by compounds containing a triazole ring, it is possible that this compound could have different effects at different dosages . For example, it could potentially exhibit therapeutic effects at low dosages and toxic or adverse effects at high dosages .
Metabolic Pathways
Given its structural similarity to other compounds that are known to interact with various enzymes and cofactors, it is possible that this compound could be involved in a variety of metabolic pathways .
Transport and Distribution
Given its chemical properties, it is possible that this compound could interact with various transporters or binding proteins, which could influence its localization or accumulation within cells and tissues .
Subcellular Localization
Given its chemical properties, it is possible that this compound could be directed to specific compartments or organelles within cells, which could potentially influence its activity or function .
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-6-5-14-15-17/h2-6,9H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJFFOLGRACBFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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